molecular formula C41H49NO13 B12284278 N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel

N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel

Cat. No.: B12284278
M. Wt: 763.8 g/mol
InChI Key: ZOIZSANARCWOGD-UHFFFAOYSA-N
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Description

N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is often referred to as Paclitaxel Impurity 28 and is used in research to study the structure and function of microtubules, which are essential components of the cell’s cytoskeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel involves multiple steps, starting from paclitaxelThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound meets the required purity standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel involves its interaction with microtubules. It binds to the tubulin subunits, stabilizing the microtubules and preventing their depolymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: The parent compound, widely used in cancer treatment.

    Docetaxel: Another chemotherapeutic agent with a similar mechanism of action.

    Cabazitaxel: A derivative of docetaxel with improved efficacy against certain cancer types.

Uniqueness

N-Debenzoyl-N-propanoyl-10-deacetylpaclitaxel is unique due to its specific structural modifications, which provide insights into the structure-activity relationship of paclitaxel derivatives. These modifications can lead to differences in pharmacokinetics, toxicity, and therapeutic efficacy, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49NO13/c1-7-28(45)42-30(23-14-10-8-11-15-23)32(47)37(50)53-25-19-41(51)35(54-36(49)24-16-12-9-13-17-24)33-39(6,34(48)31(46)29(21(25)2)38(41,4)5)26(44)18-27-40(33,20-52-27)55-22(3)43/h8-17,25-27,30-33,35,44,46-47,51H,7,18-20H2,1-6H3,(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIZSANARCWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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